Pyrrolo[1,2-a]pyrazine-3-carboxylic acid
Overview
Description
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It has been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of new compounds related to Pyrrolo[1,2-a]pyrazine-3-carboxylic acid was carried out by two schemes using [3+3]-cycloaddition reaction of 2-azidoacrylic acid derivatives with pyrrolphenylketone as a key stage .Molecular Structure Analysis
The molecular formula of Pyrrolo[1,2-a]pyrazine-3-carboxylic acid is C9H16N2O2 . It has a molecular weight of 184.24 g/mol . The structure includes a pyrrole ring and a pyrazine ring .Physical And Chemical Properties Analysis
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid has a molecular weight of 184.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 .Scientific Research Applications
Synthesis and Reactivity
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid and its derivatives have been extensively studied for their unique synthetic and reactive properties. For instance, the acylation of pyrrolo[1,2-a]pyrazines with acetic anhydride and various acid chlorides has been investigated, revealing selective acylation at the α-position of the pyrrole ring (Terenin et al., 2008). Additionally, novel synthesis methods for pyrrolo[1,2-a]pyrazine derivatives have been developed, including a method involving the reaction of N-alkylpyrrole with hydrazine hydrate (Voievudskyi et al., 2016).
Potential Anti-inflammatory Effects
Research has explored the anti-inflammatory properties of pyrrolo[1,2-a]pyrazine derivatives. A study synthesized three derivatives and found moderate in vitro anti-inflammatory effects, with inhibitions of 43-59% against IL-6 at 50 μM (Zhou et al., 2013).
Synthesis for Biomedical Applications
The utility of pyrrolo[1,2-a]pyrazine derivatives in biomedical applications has been explored. For example, the synthesis of benzyl (6S)-1,3-dichloro-4-oxo-4,6,7,8-tetrahydro-pyrrolo[1,2-a]pyrazine-6-carboxylic ester, a conformationally constrained peptidomimetic derivative, has been described, demonstrating the compound's potential in biomedical research (Gloanec et al., 2002).
Applications in Organic Chemistry
The compound has been a focus in organic chemistry, particularly in the synthesis of new ring systems and structures. For example, the synthesis of bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine and its deaza analogue has been achieved, with some derivatives exhibiting modest activity against breast and renal cancer cell lines (Parrino et al., 2014).
Safety And Hazards
Future Directions
Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
pyrrolo[1,2-a]pyrazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-5-10-3-1-2-6(10)4-9-7/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBAPDMQXJFUOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=CC2=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626516 | |
Record name | Pyrrolo[1,2-a]pyrazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid | |
CAS RN |
588720-53-0 | |
Record name | Pyrrolo[1,2-a]pyrazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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